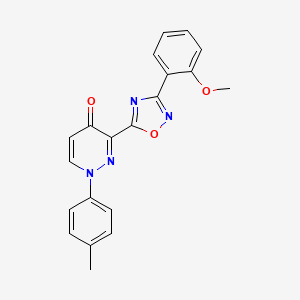

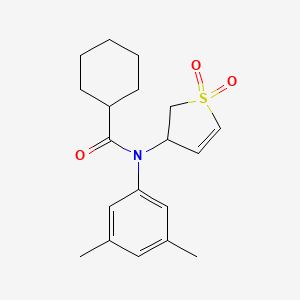

![molecular formula C16H16FN3O3S B2919739 2-fluoro-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)benzenesulfonamide CAS No. 2034422-30-3](/img/structure/B2919739.png)

2-fluoro-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-fluoro-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C16H16FN3O3S and its molecular weight is 349.38. The purity is usually 95%.

BenchChem offers high-quality 2-fluoro-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-fluoro-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular and Supramolecular Structures

Research has elucidated the molecular and supramolecular structures of derivatives similar to the compound , highlighting their potential as ligands for metal coordination. The study by Jacobs, Chan, and O'Connor (2013) provides detailed insights into the structural aspects of N-[2-(pyridin-2-yl)ethyl] derivatives of methane-, benzene-, and toluenesulfonamide, indicating their diverse conformational capabilities and intermolecular interactions, such as hydrogen bonding and π-π stacking, which could be leveraged in designing coordination complexes with specific properties (Danielle L Jacobs, B. Chan, Abby R. O'Connor, 2013).

Synthesis and Reactivity

Wnuk et al. (1996) explored the stannyl radical-mediated cleavage of π-deficient heterocyclic sulfones, demonstrating a methodology for synthesizing α-fluoro esters. This approach offers a mild strategy for removing the synthetically useful sulfone moiety, with potential applications in the development of novel organic compounds (S. Wnuk, Jeannette M. Rios, J. Khan, Y. Hsu, 1996).

Fluorodesulfurization

The selective fluorodesulfurization of benzo- and pyrido-oxazine derivatives by Yin, Inagi, and Fuchigami (2010) showcases a method to achieve monofluorination of these compounds, yielding products with potential utility in various chemical syntheses. This process emphasizes the role of N-halogenosuccinimides as oxidizing agents, indicating the versatility of fluorination techniques in modifying organic molecules (B. Yin, S. Inagi, T. Fuchigami, 2010).

Ligand Design and Metal Coordination

Research on dual fluorescent ionophores for transition metal cations, such as the work by Malval et al. (2003), highlights the potential of sulfonamide derivatives in the development of sensors and probes. These compounds' ability to bind metal ions and induce fluorescence changes can be utilized in designing tools for metal ion detection and quantification (J. Malval, R. Lapouyade, J. Leger, C. Jarry, 2003).

GPR119 Agonists Discovery

The optimization of novel GPR119 agonists by Yu et al. (2014) provides an example of how structural modification, such as the incorporation of a 6-fluoro substitution, can enhance the pharmacological profile of sulfonamide derivatives. While this research is closely related to drug discovery, it also underscores the broader implications of chemical modifications in altering molecular interactions and activities (Ming Yu, Jian Ken Zhang, Yingcai Wang, Jiang Zhu, F. Kayser, J. Medina, K. Siegler, M. Conn, B. Shan, M. Grillo, P. Coward, Jiwen Jim Liu, 2014).

properties

IUPAC Name |

2-fluoro-N-[2-(1-methyl-7-oxopyrrolo[2,3-c]pyridin-6-yl)ethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16FN3O3S/c1-19-9-6-12-7-10-20(16(21)15(12)19)11-8-18-24(22,23)14-5-3-2-4-13(14)17/h2-7,9-10,18H,8,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRHKPVCNBGIRGK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC2=C1C(=O)N(C=C2)CCNS(=O)(=O)C3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16FN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-fluoro-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)benzenesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

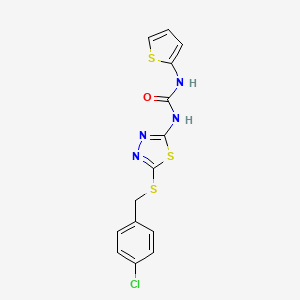

![5-(4-Methyl-1,2,5-oxadiazol-3-yl)[1,2,4]triazolo[4,3-a]pyrimidin-3-amine](/img/structure/B2919656.png)

![methyl 2-[3-hydroxy-6-oxo-1(6H)-pyridazinyl]-5-phenyl-1,3-thiazole-4-carboxylate](/img/structure/B2919662.png)

![N-[(1E)-8-fluoro-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-ylidene]hydroxylamine](/img/structure/B2919668.png)

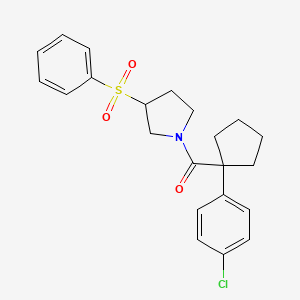

![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide](/img/structure/B2919669.png)

![N-[3-(3-Oxomorpholin-4-yl)phenyl]prop-2-enamide](/img/structure/B2919673.png)

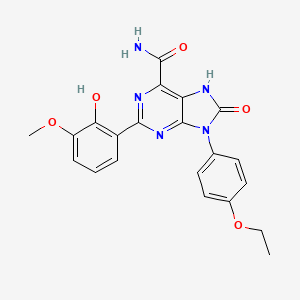

![Methyl 3-(aminomethyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-6-carboxylate;dihydrochloride](/img/structure/B2919675.png)

![N-((1-(3,4-dimethoxyphenyl)-5,6,7,8-tetrahydro-2a,3,4a-triazacyclopenta[cd]azulen-4-yl)methyl)-2,4-dimethoxyaniline](/img/structure/B2919677.png)